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Compound of Interest

Compound Name: 2-Methylquinolin-3-ol

Cat. No.: B1297092 Get Quote

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous pharmaceuticals and natural products.[1] These compounds exhibit a vast spectrum

of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

2-Methylquinolin-3-ol (CAS 613-19-4) is of particular interest due to its specific substitution

pattern: a methyl group at the 2-position and a hydroxyl group at the 3-position.[3] This

arrangement of a hydrogen bond donor (-OH) and a hydrophobic group (-CH₃) on the

heteroaromatic ring creates a molecule with a high potential for forming specific, directional

intermolecular interactions. Elucidating its crystal structure is therefore paramount to

understanding its solid-state behavior, such as polymorphism, and provides a rational basis for

designing new derivatives with enhanced therapeutic profiles.[4]

From Synthesis to Single Crystal: A Methodical
Approach
The journey to structural elucidation begins with the synthesis of high-purity material and the

subsequent growth of diffraction-quality single crystals.

Synthesis of 2-Methylquinolin-3-ol
A common and effective route for synthesizing 2-Methylquinolin-3-ol involves the

condensation of o-aminobenzaldehyde with chloroacetone.[5][6] This method provides a

reliable pathway to the target molecule in good yield.

Synthesis Protocol Overview:
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A solution of o-aminobenzaldehyde and chloroacetone is prepared in a suitable solvent such

as tetrahydrofuran.[6]

A second aqueous solution containing a base (e.g., sodium hydroxide) is prepared.[6]

The two solutions are mixed and reacted, often in a microchannel reactor to ensure precise

control over reaction conditions and maximize yield.[6]

The resulting product, 2-Methylquinolin-3-ol, is then separated and purified using standard

techniques like recrystallization or column chromatography to achieve the high purity

required for crystallization.

The Art of Crystallization: Slow Evaporation
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The

goal is to encourage slow, ordered growth from a supersaturated solution, minimizing defects in

the crystal lattice. The slow evaporation technique is a field-proven method for achieving this.

Experimental Protocol: Slow Evaporation Crystallization

Solvent Selection: Choose a solvent or solvent system in which 2-Methylquinolin-3-ol has

moderate solubility. Ethanol or an ethanol/water mixture are common starting points. The key

is that the solvent should evaporate slowly at a stable temperature.

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the

chosen solvent at room temperature. Gentle warming can be used to dissolve the material

fully.

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-

free vial. This removes any microscopic particles that could act as uncontrolled nucleation

sites, leading to a shower of tiny crystals instead of a few large ones.

Controlled Evaporation: Cover the vial with a cap that has been pierced with one or two

small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a

vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of

the lab, at a constant temperature.
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Monitoring and Harvesting: Observe the vial periodically over several days to weeks. Once

well-formed, single crystals of sufficient size (typically > 0.1 mm in all dimensions) appear,

they can be carefully harvested from the mother liquor using a pipette or a small loop.

The causality behind this meticulous protocol is to maintain the solution in a state of slight

supersaturation for an extended period, allowing molecules to deposit onto a limited number of

growing crystal faces in a highly ordered fashion.
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Figure 1: Workflow from synthesis to structure elucidation for 2-Methylquinolin-3-ol.
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Structural Elucidation and Supramolecular
Assembly
The definitive atomic arrangement is determined by single-crystal X-ray diffraction. While a

specific, publicly archived crystal structure for 2-Methylquinolin-3-ol (CAS 613-19-4) was not

identified in a comprehensive search of leading databases, we can detail the type of data

obtained and confidently predict its structural features based on its known functional groups

and analysis of closely related quinoline structures.

Crystallographic Data: An Illustrative Example
To illustrate the results of a successful structure determination, the table below presents

crystallographic data for a related compound, 2-Chloro-6-methylquinoline-3-carbaldehyde.[7]

This data provides the fundamental parameters of the crystal's unit cell—the basic repeating

block of the structure.

Table 1: Representative Crystallographic Data for a 2-Methylquinoline Analogue (2-Chloro-6-

methylquinoline-3-carbaldehyde)[7]
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Parameter Value

Chemical Formula C₁₁H₈ClNO

Formula Weight 205.63

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 5.944

b (Å) 3.9210

c (Å) 20.390

β (°) 101.377

Volume (Å³) 465.9

Z (Molecules/Unit Cell) 2

R-factor (%) 3.4

Predicted Molecular and Supramolecular Structure of 2-
Methylquinolin-3-ol
Based on its molecular structure, the solid-state packing of 2-Methylquinolin-3-ol is expected

to be dominated by a robust hydrogen-bonding network.

Primary Interaction: O—H···N Hydrogen Bonding: The most powerful and directional non-

covalent interaction will be the hydrogen bond formed between the hydroxyl group (-OH) of

one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule. This

type of interaction is a classic and highly reliable motif in heterocyclic crystal engineering,

leading to the formation of well-defined supramolecular chains or dimers.

Secondary Interactions: π-π Stacking: The planar, aromatic quinoline rings are primed for π-

π stacking interactions. These interactions, where the electron clouds of adjacent rings

attract one another, will likely dictate how the primary hydrogen-bonded chains pack

together, contributing significantly to the overall stability of the crystal lattice.
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Figure 2: Predicted primary and secondary intermolecular interactions in the crystal lattice of 2-
Methylquinolin-3-ol.

Implications for Pharmaceutical Development
Understanding these structural details is not merely an academic exercise; it provides

actionable intelligence for drug development.

Rational Drug Design: Knowledge of the key O—H···N hydrogen bond provides a clear

strategy for creating co-crystals. By introducing a co-former molecule with a complementary

hydrogen bond donor or acceptor, one can systematically alter properties like solubility and

dissolution rate.

Polymorphism Risk Assessment: The presence of strong, directional interactions like the O—

H···N bond, combined with less specific π-π stacking, suggests a high likelihood of

polymorphism—the ability to form multiple crystal structures. A thorough crystallographic

study is the first and most critical step in identifying and characterizing different polymorphs,

each of which can have unique properties and must be controlled during manufacturing.

Structure-Activity Relationship (SAR): A definitive crystal structure provides the precise 3D

coordinates of the molecule. This information is invaluable for computational modeling and

docking studies, allowing scientists to visualize how 2-Methylquinolin-3-ol or its derivatives

might bind to a biological target, thereby guiding the synthesis of more potent and selective

analogues.

Conclusion
While the specific crystal structure of 2-Methylquinolin-3-ol remains to be publicly reported, a

thorough analysis based on its constituent functional groups and the well-documented behavior

of related quinoline compounds allows for a confident prediction of its supramolecular

assembly. The structure is anticipated to be governed by a robust O—H···N hydrogen-bonding

motif, leading to chain formation, with these chains further organized by π-π stacking

interactions. This detailed structural hypothesis provides a powerful framework for researchers,

guiding experimental efforts in crystallization, polymorphism screening, and the rational design

of new chemical entities for therapeutic applications. The eventual experimental validation of
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this structure will be a valuable addition to the field of solid-state chemistry and medicinal

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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